molecular formula C15H9FO5 B12013970 3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one

3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one

Cat. No.: B12013970
M. Wt: 288.23 g/mol
InChI Key: JHQJMNSGCUBFAS-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a chromenone core structure with hydroxyl groups at positions 7 and 8, and a fluorophenoxy group at position 3. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and a suitable chromenone precursor.

    Formation of the Fluorophenoxy Group: The 4-fluorophenol is reacted with a suitable reagent, such as a halogenating agent, to introduce the fluorine atom at the para position of the phenol ring.

    Coupling Reaction: The fluorophenol derivative is then coupled with the chromenone precursor using a suitable coupling agent, such as a palladium catalyst, to form the desired this compound.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the chromenone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Used in the development of new materials and as a component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenoxy)-7,8-dihydroxy-4H-chromen-4-one: Similar structure with a chlorine atom instead of fluorine.

    3-(4-bromophenoxy)-7,8-dihydroxy-4H-chromen-4-one: Similar structure with a bromine atom instead of fluorine.

    3-(4-methylphenoxy)-7,8-dihydroxy-4H-chromen-4-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-fluorophenoxy)-7,8-dihydroxy-4H-chromen-4-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C15H9FO5

Molecular Weight

288.23 g/mol

IUPAC Name

3-(4-fluorophenoxy)-7,8-dihydroxychromen-4-one

InChI

InChI=1S/C15H9FO5/c16-8-1-3-9(4-2-8)21-12-7-20-15-10(13(12)18)5-6-11(17)14(15)19/h1-7,17,19H

InChI Key

JHQJMNSGCUBFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3O)O)F

Origin of Product

United States

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